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Compound of Interest

Compound Name: THR-|A agonist 3

Cat. No.: B12412495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and

biological activity of the potent and selective Thyroid Hormone Receptor-beta (THR-β) agonist,

Resmetirom (also known as MGL-3196). While the prompt specified "THR-β agonist 3," this

document focuses on Resmetirom, a highly relevant compound in this class, recently approved

by the FDA for the treatment of noncirrhotic non-alcoholic steatohepatitis (NASH).[1] This

compound is also referred to as compound 53 in some key scientific literature.[2]

Chemical Properties and Data
Resmetirom is a small molecule, orally administered, liver-directed, and selective agonist of the

thyroid hormone receptor-beta.[3] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of
Resmetirom
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Property Value Source

IUPAC Name

2-[3,5-dichloro-4-[(6-oxo-5-

propan-2-yl-1H-pyridazin-3-

yl)oxy]phenyl]-3,5-dioxo-1,2,4-

triazine-6-carbonitrile

[1]

Synonyms
MGL-3196, VIA-3196,

Rezdiffra
[1][4]

Molecular Formula C₁₇H₁₂Cl₂N₆O₄ [4][5]

Molecular Weight 435.22 g/mol [4][5]

CAS Number 920509-32-6 [6]

SMILES

CC(C)c1cc(Oc2c(Cl)cc(cc2Cl)-

n2nc(C#N)c(=O)

[nH]c2=O)n[nH]c1=O

[7]

InChI Key
FDBYIYFVSAHJLY-

UHFFFAOYSA-N
[5]

Table 2: Biological Activity and Selectivity of
Resmetirom
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Parameter Value Details Source

THR-β EC₅₀ 0.21 µM

In vitro functional

assay for THR-β

activation.

[1][6]

THR-α EC₅₀ 3.74 µM

In vitro functional

assay for THR-α

activation.

[1][6]

Selectivity
~28-fold for THR-β

over THR-α

Calculated from EC₅₀

values.
[1][2][6]

Efficacy vs. T3 (THR-

β)
83.8%

Partial agonist activity

compared to the

maximum response of

triiodothyronine (T3).

[1]

Efficacy vs. T3 (THR-

α)
48.6%

Partial agonist activity

compared to the

maximum response of

triiodothyronine (T3).

[1]

Synthesis of Resmetirom
The synthesis of Resmetirom involves a multi-step process. The following is a representative

synthetic scheme based on published literature.

Experimental Protocol: Synthesis of Resmetirom
(Compound 53)
A detailed synthesis protocol for Resmetirom has been described in medicinal chemistry

literature.[8] A key final step involves the cyclization of an intermediate to form the triazine ring

system.

Step 1: Preparation of the Diazonium Intermediate A suspension of the aniline precursor, 3,5-

dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)aniline, is prepared in water and

treated with concentrated hydrochloric acid. The mixture is cooled to 0 °C, and an aqueous
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solution of sodium nitrite is added. The reaction is stirred at 0 °C for 30 minutes to form the

diazonium salt.[8]

Step 2: Coupling Reaction The diazonium salt solution is then added to a cooled (0 °C) solution

containing ethyl (2-cyanoacetyl)carbamate and a base (e.g., pyridine or sodium acetate) in a

mixture of ethanol and water. The reaction mixture is stirred at low temperature for several

hours. The resulting product, Ethyl (2-Cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-

dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate, can be isolated by filtration.[8]

Step 3: Cyclization to Resmetirom The intermediate from the previous step is mixed with a

base, such as sodium acetate, in glacial acetic acid. The reaction mixture is heated to 120 °C

for approximately 1.5 hours. After cooling, the mixture is diluted with water to precipitate the

crude product. The solid is collected by filtration and can be purified by recrystallization from a

suitable solvent like acetonitrile to yield Resmetirom.[8]

Synthesis Workflow Diagram
Caption: Synthetic pathway for Resmetirom.

Mechanism of Action and Signaling Pathway
Thyroid hormones are crucial regulators of metabolism, with their effects mediated by thyroid

hormone receptors α (THR-α) and β (THR-β).[9] THR-α is predominantly expressed in the

heart, bone, and skeletal muscle, while THR-β is the major isoform in the liver.[10] The

therapeutic benefits of thyroid hormone on lipid metabolism are primarily mediated through

THR-β activation in the liver.[8]

Resmetirom is designed to be a selective agonist for THR-β, thereby harnessing the beneficial

metabolic effects in the liver while minimizing potential adverse effects associated with THR-α

activation in other tissues.[3][8]

Signaling Pathway
Upon entering a hepatocyte (liver cell), Resmetirom binds to the ligand-binding domain of the

nuclear THR-β. This receptor typically forms a heterodimer with the retinoid X receptor (RXR).

In the absence of a ligand, this complex is bound to Thyroid Hormone Response Elements

(TREs) on the DNA and recruits corepressor proteins, which inhibit gene transcription.
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The binding of Resmetirom induces a conformational change in the THR-β receptor, leading to

the dissociation of corepressors and the recruitment of coactivator proteins. This activated

complex then modulates the transcription of target genes involved in lipid metabolism. Key

effects include:

Increased fatty acid oxidation: Upregulation of genes involved in mitochondrial β-oxidation.

Reduced lipogenesis: Downregulation of genes involved in the synthesis of new fatty acids.

Enhanced cholesterol metabolism: Stimulation of cholesterol conversion to bile acids.

These actions collectively lead to a reduction in liver fat, a decrease in circulating atherogenic

lipids like LDL-cholesterol and triglycerides, and an overall improvement in the metabolic profile

of patients with NASH.[1][3]

Signaling Pathway Diagram
Caption: Resmetirom signaling pathway in hepatocytes.

Experimental Protocols
In Vitro Functional Assay for THR-β/α Agonist Activity
This protocol is a generalized representation based on methods described for determining the

potency and selectivity of nuclear receptor agonists.

Objective: To determine the EC₅₀ values of a test compound (e.g., Resmetirom) for THR-β and

THR-α and to assess its selectivity.

Methodology:

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured

under standard conditions. Cells are transiently transfected with plasmids encoding the full-

length human THR-β or THR-α, a plasmid for the retinoid X receptor (RXR), and a reporter

plasmid containing a luciferase gene under the control of a promoter with thyroid hormone

response elements (TREs).
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Compound Treatment: Following transfection, cells are treated with a range of

concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) or a reference agonist (e.g.,

T3). A vehicle control (e.g., DMSO) is also included.

Incubation: Cells are incubated with the compounds for 18-24 hours to allow for receptor

activation and reporter gene expression.

Luciferase Assay: After incubation, cells are lysed, and the luciferase activity is measured

using a luminometer. Luciferase activity is proportional to the activation of the THR pathway.

Data Analysis: The luminescence data is normalized to the vehicle control. Dose-response

curves are generated by plotting the normalized response against the logarithm of the

compound concentration. The EC₅₀ value, which is the concentration of the agonist that

gives a response halfway between the baseline and maximum, is calculated using a non-

linear regression model (e.g., four-parameter logistic fit). Selectivity is determined by the

ratio of EC₅₀ (THR-α) / EC₅₀ (THR-β).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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